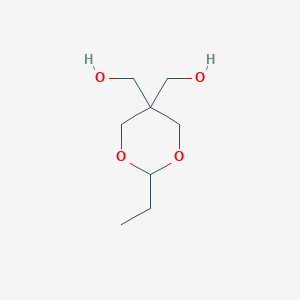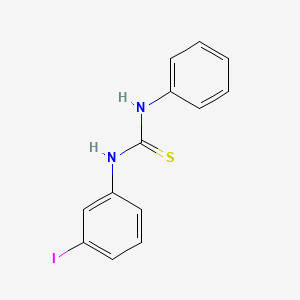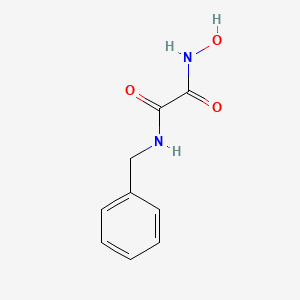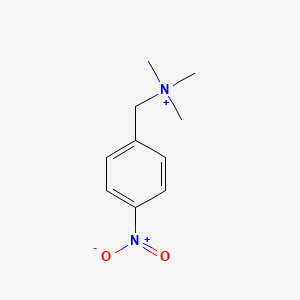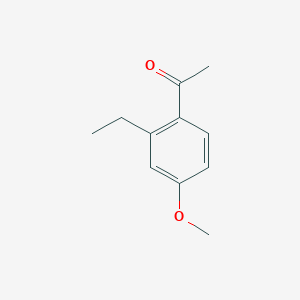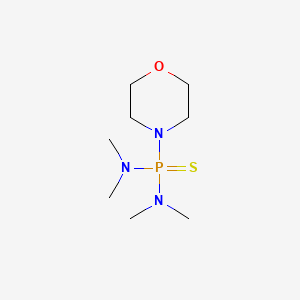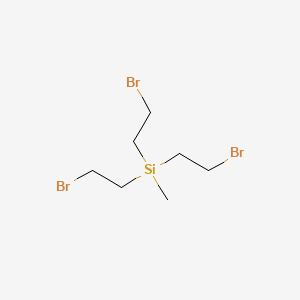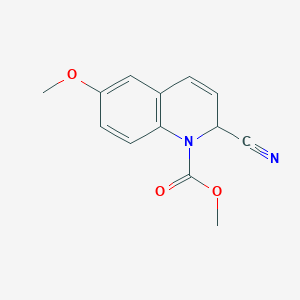![molecular formula C16H15NO3 B14653508 ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate CAS No. 50331-29-8](/img/structure/B14653508.png)
ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate can be achieved through several methods. One common synthetic route involves the Nenitzescu reaction, which uses enamines and quinones as starting materials. The reaction typically proceeds in two steps: first, the formation of an enaminoester, followed by treatment with naphthoquinone in the presence of a catalyst such as zinc chloride . Another method involves a one-pot reaction of ethyl 3-oxo-3-(trans-2-phenyl-cyclopropyl)propanoate with methylammonium acetate and 1,4-benzoquinone in absolute ethanol .
Chemical Reactions Analysis
Ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles. Major products formed from these reactions include derivatives with modified functional groups, which can further enhance the compound’s biological activity .
Scientific Research Applications
Ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antitumor agent due to its ability to induce hypoxia-selective cytotoxicity . In medicine, the compound is being explored for its antiviral and antimicrobial properties. Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of various drugs .
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an antitumor agent . The compound’s ability to induce hypoxia-selective cytotoxicity is attributed to its interaction with cellular pathways that respond to low oxygen levels .
Comparison with Similar Compounds
Ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate can be compared to other indole derivatives, such as ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate and 5-hydroxy-2-methyl-1H-indole-3-carboxylate . These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activity and chemical reactivity. The unique combination of functional groups in this compound makes it particularly interesting for research and development in various scientific fields.
Properties
CAS No. |
50331-29-8 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C16H15NO3/c1-3-20-16(19)14-9(2)17-15-11-7-5-4-6-10(11)13(18)8-12(14)15/h4-8,17-18H,3H2,1-2H3 |
InChI Key |
NMBZINJRGOLNHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C3=CC=CC=C32)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


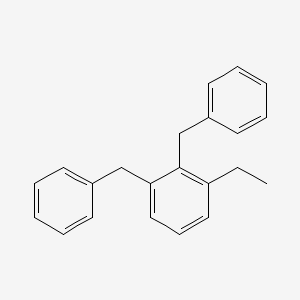
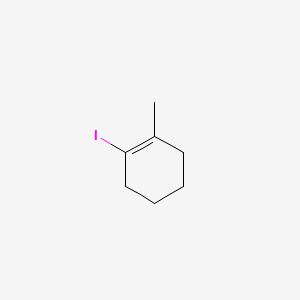
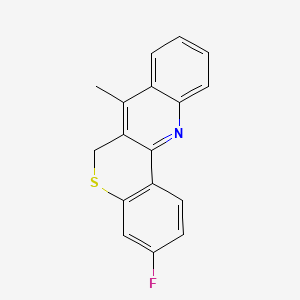
![2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane](/img/structure/B14653450.png)

